molecular formula C17H14N2O3 B2919201 N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide CAS No. 1797703-36-6

N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide

Cat. No.: B2919201
CAS No.: 1797703-36-6
M. Wt: 294.31
InChI Key: RTBDOEWFVJRLRG-UHFFFAOYSA-N
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Description

N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is characterized by the presence of a pyridine ring, a benzyl group, and a furan-2-carboxamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide typically involves the reaction of 3-(pyridin-2-yloxy)benzylamine with furan-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of alternative coupling agents and solvents that are more environmentally friendly and economically viable may be explored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are carried out in the presence of a base such as triethylamine or sodium hydroxide, often in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted amides or thioamides.

Scientific Research Applications

N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of Alzheimer’s disease, hypertension, and diabetes.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the benzyl group.

    5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide: Contains a bromine atom, which may alter its reactivity and biological activity.

Uniqueness

N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide is unique due to the presence of both the pyridine and furan moieties, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups allows for diverse reactivity and the ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[(3-pyridin-2-yloxyphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-17(15-7-4-10-21-15)19-12-13-5-3-6-14(11-13)22-16-8-1-2-9-18-16/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBDOEWFVJRLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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